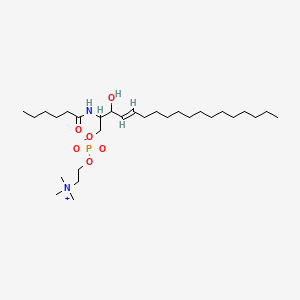

N-Hexanoylsphingosylphosphorylcholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H59N2O6P |

|---|---|

Molecular Weight |

562.8 g/mol |

IUPAC Name |

[(E)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C29H59N2O6P/c1-6-8-10-11-12-13-14-15-16-17-18-19-21-22-28(32)27(30-29(33)23-20-9-7-2)26-37-38(34,35)36-25-24-31(3,4)5/h21-22,27-28,32H,6-20,23-26H2,1-5H3,(H-,30,33,34,35)/b22-21+ |

InChI Key |

AHZZHULAOVWYNO-QURGRASLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Hexanoylsphingosylphosphorylcholine: A Technical Guide to its Biological Function and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexanoylsphingosylphosphorylcholine, a short-chain analog of sphingomyelin, serves as a critical tool in the study of lipid metabolism and cell signaling. Its unique physicochemical properties facilitate its use in experimental systems to probe the complex roles of sphingolipids in cellular processes, including apoptosis and inflammation. This technical guide provides a comprehensive overview of the biological context of this compound, details its experimental applications, and presents relevant quantitative data and methodologies for its use in research.

Introduction: The Sphingolipid Landscape

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are integral components of eukaryotic cell membranes and play crucial roles in signal transduction and cell recognition.[1] Sphingomyelin (SM), a major subclass of sphingolipids, is particularly abundant in the myelin sheath of nerve cells.[1] The metabolism of sphingomyelin is a critical cellular process, yielding bioactive molecules such as ceramide and sphingosine-1-phosphate (S1P), which are key players in various signaling pathways that regulate cell fate.[2]

This compound (C6-SM) is a synthetic, short-chain sphingomyelin analog. The hexanoyl (C6) acyl chain imparts greater water solubility compared to its long-chain natural counterparts, making it a valuable tool for in vitro and cell-based assays.[3] This allows researchers to bypass the challenges of delivering long-chain, hydrophobic lipids to cells and to study the kinetics and pathways of sphingolipid metabolism with greater precision.[3]

Core Biological Functions of Related Sphingolipids

While specific biological functions of this compound as an independent signaling molecule are not extensively documented, its biological relevance is understood through the lens of its parent molecule, sphingomyelin, and its metabolic derivative, sphingosylphosphorylcholine (SPC).

Role in Apoptosis

Sphingomyelin hydrolysis to ceramide is a well-established step in the induction of apoptosis, or programmed cell death.[1] Ceramide acts as a second messenger in apoptotic signaling cascades.[1] Furthermore, sphingosylphosphorylcholine (SPC) has been shown to induce mitochondria-mediated apoptosis in neuronal cells.[4] This process involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3.[4]

Involvement in Inflammation

The role of sphingolipids in inflammation is complex, with different metabolites exhibiting both pro- and anti-inflammatory properties. Sphingosylphosphorylcholine has been demonstrated to act in an anti-inflammatory manner in renal mesangial cells by reducing the production of prostaglandin E2.[5] Conversely, in human keratinocytes, SPC can act as a pro-inflammatory mediator by inducing the expression of intercellular adhesion molecule-1 (ICAM-1).[6]

Regulation of Autophagy and Cell Migration

SPC has been found to inhibit apoptosis and induce autophagy in vascular endothelial cells, a process that may be mediated by integrin β4.[7] Additionally, SPC can regulate the architecture of the keratin network in cancer cells, increasing their elasticity and potentially facilitating their migration through tissue, a critical step in metastasis.[8]

Quantitative Data

Quantitative analysis of sphingolipids is crucial for understanding their roles in cellular processes. The following table summarizes key quantitative data related to sphingomyelin and the experimental use of its analogs.

| Parameter | Molecule/System | Value | Reference |

| Cellular Concentration | Sphingomyelin in 3T3-L1 cells | 60.10 ± 0.24 pmol/μg protein | [9] |

| Sphingomyelin in rat aortic smooth muscle cells | 62.69 ± 0.08 pmol/μg protein | [9] | |

| Sphingomyelin in HT-29 cells | 58.38 ± 0.37 pmol/μg protein | [9] | |

| Tissue Concentration | Sphingomyelin in mouse brain | 55.60 ± 0.43 pmol/μg protein | [9] |

| Sphingomyelin in mouse kidney | 43.75 ± 0.21 pmol/μg protein | [9] | |

| Sphingomyelin in mouse liver | 22.26 ± 0.14 pmol/μg protein | [9] | |

| Plasma Concentration | Sphingomyelin in mouse plasma | 407.40 ± 0.31 μM | [9] |

| Enzyme Kinetics | Acetylcholinesterase inhibition by SPC (Km) | Increased in the presence of SPC | |

| Acetylcholinesterase inhibition by SPC (Vmax) | Decreased in the presence of SPC | ||

| Receptor Binding | SPC binding to OGR1 (Kd) | 33.3 nM | [10] |

Experimental Protocols

This compound and its fluorescently labeled precursor, NBD-C6-ceramide, are widely used in experimental biology. Below are detailed methodologies for their application.

Preparation of Liposomes with this compound

Liposomes are vesicular structures composed of a lipid bilayer and are commonly used to deliver lipids to cells.

Materials:

-

This compound

-

Other desired lipids (e.g., phosphatidylcholine, cholesterol)

-

Chloroform or a chloroform:methanol mixture

-

Rotary evaporator

-

Aqueous buffer (e.g., PBS)

-

Sonication or extrusion equipment

Protocol:

-

Lipid Film Formation:

-

Dissolve this compound and other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask to ensure a homogenous mixture.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under a vacuum for several hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding an aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Sizing:

-

To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension or subject it to extrusion through polycarbonate membranes with a specific pore size.

-

Assay of Sphingomyelin Synthase Activity using NBD-C6-Ceramide

This protocol describes the use of a fluorescent precursor to measure the activity of sphingomyelin synthase, the enzyme that produces sphingomyelin from ceramide.

Materials:

-

NBD-C6-ceramide

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Cultured cells of interest

-

HPLC system with a fluorescence detector

Protocol:

-

Preparation of NBD-C6-Ceramide/BSA Complex:

-

Dry down a solution of NBD-C6-ceramide under nitrogen gas.

-

Resuspend the dried lipid in ethanol.

-

Add the ethanolic solution to a solution of fatty acid-free BSA in PBS and vortex to form a complex.

-

-

Cell Labeling:

-

Culture cells to the desired confluency in appropriate culture dishes.

-

Add the NBD-C6-ceramide/BSA complex to the cell culture medium to the desired final concentration (e.g., 0-20 µM).

-

Incubate the cells for a specified time (e.g., 1 hour) at 37°C in the dark.

-

-

Lipid Extraction and Analysis:

-

After incubation, wash the cells with PBS and extract the lipids using an appropriate solvent system (e.g., chloroform:methanol).

-

Analyze the extracted lipids by HPLC with fluorescence detection to quantify the conversion of NBD-C6-ceramide to NBD-C6-sphingomyelin.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving sphingolipids and a typical experimental workflow for studying sphingolipid metabolism.

Caption: Sphingomyelin metabolism and its role in cell signaling.

Caption: Workflow for assaying sphingomyelin synthase activity.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of sphingolipids in cellular biology. While its intrinsic biological activities are still under investigation, its utility in delineating the pathways of sphingolipid metabolism and signaling is well-established. The methodologies and data presented in this guide provide a solid foundation for the design and execution of experiments aimed at further unraveling the complexities of sphingolipid function in health and disease, with potential implications for the development of novel therapeutic strategies.

References

- 1. Quantitative analysis of sphingomyelin by high-performance liquid chromatography after enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. biotium.com [biotium.com]

- 5. Application of enantiomeric 2-sn-phosphatidylcholines in interfacial enzyme kinetics of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular discrimination between two conformations of sphingomyelin in plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-Hexanoylsphingosylphosphorylcholine: A Deep Dive into its Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Hexanoylsphingosylphosphorylcholine, a synthetic, cell-permeable analog of ceramide, has emerged as a potent modulator of critical cellular signaling pathways. Commonly known as C6-ceramide, this lipid second messenger plays a pivotal role in inducing apoptosis, cell cycle arrest, and autophagy, particularly in cancer cells. Its ability to mimic endogenous ceramide allows for the targeted investigation and potential therapeutic exploitation of ceramide-mediated cellular responses. This technical guide provides a comprehensive overview of the core signaling pathways influenced by this compound, detailed experimental methodologies for its study, and a quantitative analysis of its effects.

Core Signaling Pathways of this compound

This compound exerts its profound cellular effects by modulating a complex network of signaling cascades. The primary mechanisms involve the activation of protein phosphatases, inhibition of key survival kinases, and the subsequent triggering of programmed cell death and cell cycle arrest.

Apoptosis Induction

C6-ceramide is a well-established pro-apoptotic agent that can initiate both the intrinsic and extrinsic pathways of apoptosis. In the intrinsic, or mitochondrial, pathway, C6-ceramide can directly act on mitochondria, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and the dismantling of the cell. The extrinsic pathway can be influenced by C6-ceramide through its interaction with death receptors, leading to the activation of caspase-8.

Activation of Protein Phosphatases

A crucial mechanism of C6-ceramide action is the activation of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1] These phosphatases act as tumor suppressors by dephosphorylating and thereby inactivating key pro-survival proteins.

Inhibition of Pro-Survival Kinases

By activating protein phosphatases, C6-ceramide indirectly leads to the inhibition of critical pro-survival signaling pathways, most notably the PI3K/Akt/mTOR cascade. Akt, a central node in cell survival signaling, is dephosphorylated and inactivated, leading to the downstream inhibition of mTOR and a subsequent decrease in protein synthesis and cell proliferation. Furthermore, C6-ceramide has been shown to directly or indirectly inhibit Protein Kinase C (PKC), another key regulator of cell growth and survival.[2][3][4][5]

Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[6] This is often mediated by the modulation of key cell cycle regulatory proteins.

Quantitative Data on the Effects of this compound

The biological activity of C6-ceramide is dose- and cell-type-dependent. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of C6-Ceramide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| C6 | Glioma | 4.33 ± 1.04 | 24 | [7] |

| MyLa | Cutaneous T-cell Lymphoma | ~20 | 24 | [8] |

| HuT78 | Cutaneous T-cell Lymphoma | ~25 | 24 | [8] |

| Molt-4 | Leukemia | ~15 (for PKCα inhibition) | 13 | [2] |

Table 2: Effects of C6-Ceramide on Cell Viability and Apoptosis

| Cell Line | Concentration (µM) | Effect | Measurement | Reference |

| MyLa | 25 | 67.3% reduction in cell viability | MTS Assay | [8] |

| HuT78 | 25 | 56.2% reduction in cell viability | MTS Assay | [8] |

| HaCaT (non-cancerous) | 25 | 37.5% reduction in cell viability | MTS Assay | [8] |

| K562 | 25 | Time-dependent increase in apoptosis | Flow Cytometry | [9] |

| MCF-7 | 12.5 - 25 | Inhibition of cell viability | Not specified | [10] |

Table 3: Effects of C6-Ceramide on Protein Kinase and Phosphatase Activity

| Target Protein | Cell Line | Concentration (µM) | Effect | Reference |

| PKCα | Molt-4 | 5 - 15 | Concentration-dependent inhibition | [2] |

| PP1 | L6 Myotubes | 20 | Activation | [1] |

| Akt | C2C12 Myotubes | Not specified | Decreased insulin-stimulated phosphorylation | |

| mTOR | CaOV3 and L3.6 | Combination with TSA | Large inhibition of activation | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects. Below are representative protocols for key experiments.

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound (C6-ceramide) stock solution (in DMSO or ethanol)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of C6-ceramide and a vehicle control for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Protocol 2: Protein Phosphatase Activity Assay

This colorimetric assay measures the activity of protein phosphatases in cell lysates.

Materials:

-

C6-ceramide treated and control cell lysates

-

Phosphatase Assay Kit (e.g., pNPP-based or Malachite Green-based)

-

Microplate reader

Procedure:

-

Cell Lysate Preparation: Treat cells with C6-ceramide as described previously. Lyse cells in a suitable buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add a specific amount of cell lysate to each well. Include a phosphate standard curve and a blank (no lysate).

-

Reaction Initiation: Add the phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution provided in the kit.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the phosphatase activity based on the standard curve and normalize to the protein concentration of the lysate. To distinguish between PP1 and PP2A activity, specific inhibitors like okadaic acid can be used at different concentrations.[1]

Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol measures the activity of PKC in immunoprecipitated samples.

Materials:

-

Anti-PKC antibody

-

Protein A/G-agarose beads

-

C6-ceramide treated and control cell lysates

-

Kinase assay buffer

-

ATP (including γ-³²P-ATP)

-

PKC substrate (e.g., histone H1)

-

Scintillation counter

Procedure:

-

Immunoprecipitation: Incubate cell lysates with an anti-PKC antibody overnight at 4°C. Add Protein A/G-agarose beads and incubate for another 1-2 hours.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing the PKC substrate and γ-³²P-ATP. Incubate at 30°C for a specified time (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Separate the proteins by SDS-PAGE and visualize the phosphorylated substrate by autoradiography. Quantify the band intensity to determine PKC activity.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key signaling proteins.

Materials:

-

C6-ceramide treated and control cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a powerful tool for dissecting the intricate signaling pathways governed by ceramides. Its ability to induce apoptosis, cell cycle arrest, and modulate key kinase and phosphatase activities makes it a molecule of significant interest for both basic research and therapeutic development, particularly in the context of oncology. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted roles of this important signaling lipid. Further investigation into the nuanced, context-dependent effects of C6-ceramide will undoubtedly continue to illuminate fundamental cellular processes and may pave the way for novel therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ceramide inactivates cellular protein kinase Calpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Coupling in vitro and in vivo paradigm reveals a dose dependent inhibition of angiogenesis followed by initiation of autophagy by C6-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. C6-ceramide synergistically potentiates the anti-tumor effects of histone deacetylase inhibitors via AKT dephosphorylation and α-tubulin hyperacetylation both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Short-Chain Sphingolipids

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of short-chain sphingolipids, a class of bioactive molecules crucial for understanding cellular signaling and developing novel therapeutics. We delve into the core methodologies for chemical, enzymatic, and chemoenzymatic synthesis, presenting detailed experimental protocols and quantitative data to facilitate reproducible research. Furthermore, this guide illustrates key signaling pathways and experimental workflows using detailed diagrams to enhance comprehension.

Introduction to Short-Chain Sphingolipids

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. While long-chain sphingolipids are integral components of cellular membranes, short-chain sphingolipids, such as C6-ceramide, are cell-permeable analogs that have become invaluable tools in cell biology research.[1] Their ability to mimic endogenous ceramides allows for the investigation of signaling pathways involved in apoptosis, cell cycle arrest, and inflammation.[2][3] The synthesis of structurally well-defined short-chain sphingolipids is therefore of paramount importance for advancing our understanding of their multifaceted roles in health and disease.

Synthesis Methodologies

The synthesis of short-chain sphingolipids can be broadly categorized into chemical, enzymatic, and chemoenzymatic approaches. Each method offers distinct advantages and is suited for different research and development applications.

Chemical Synthesis

Chemical synthesis provides a versatile platform for the production of a wide array of short-chain sphingolipid analogs, including those with modified backbones or fluorescent tags.[4]

A common and effective method for the synthesis of ceramides involves the direct coupling of a sphingoid base with a short-chain fatty acid using a carbodiimide coupling agent.[5]

Experimental Protocol: Synthesis of C6-Ceramide via Carbodiimide Coupling

This protocol is adapted from the method described by Hammarström (1971).[5][6]

-

Reaction Setup:

-

Dissolve sphingosine (or another suitable long-chain base) and hexanoic acid in a mixture of dichloromethane (CH2Cl2) and acetonitrile (CH3CN).

-

Add a mixed carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature for 16 hours in a thermostated chamber at 40-45°C.[6]

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 5% sodium bicarbonate (NaHCO3) solution, 1N hydrochloric acid (HCl), and 15% sodium chloride (NaCl) solution until neutral.[6]

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo.[6]

-

Dissolve the residue in a minimal amount of ethyl acetate-benzene (1:9, v/v) and purify by chromatography on a silicic acid column.[6]

-

Elute the C6-ceramide with ethyl acetate-benzene.[6]

-

Quantitative Data for Chemical Synthesis

| Product | Method | Key Reagents | Yield | Reference |

| Ceramides | Carbodiimide Coupling | Sphingoid base, Fatty acid, Mixed carbodiimide | 60-75% | [5][6] |

| Ceramide EOP | Carbodiimide Coupling | Phytosphingosine, ω-Hydroxy stearic acid, DCC or EDC | Not specified | [7] |

Enzymatic Synthesis

Enzymatic synthesis offers high specificity and stereoselectivity, producing sphingolipids with the correct stereochemistry without the need for protecting groups.[8] Lipases and glycosyltransferases are commonly employed enzymes in this approach.

Experimental Protocol: Enzymatic Synthesis of N-Stearoyl Phytosphingosine using a Lipase

This protocol is based on a patent for the enzymatic synthesis of ceramides.[8]

-

Reaction Setup:

-

Prepare a mixture of phytosphingosine, methyl stearate, and Pseudomonas alcaligenes lipase in tetrahydrofuran (THF).

-

Add molecular sieves (4 Å) to the mixture to remove water.

-

-

Reaction Conditions:

-

Reflux the mixture at 65°C with stirring for 48 to 72 hours.

-

-

Work-up and Purification:

-

The product precipitates as a white solid and can be collected by filtration.

-

Further purification can be achieved by recrystallization.

-

Quantitative Data for Enzymatic Synthesis

| Product | Enzyme | Substrates | Conversion/Yield | Reference |

| N-Stearoyl phytosphingosine | Pseudomonas alcaligenes lipase | Phytosphingosine, Methyl stearate | 67-78% conversion | [8] |

| Psychosine | Glycosynthase mutant of Rhodococcus equi endogalactosylceramidase | α-D-galactopyranosyl fluoride, Sphingosine | Not specified | [9] |

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to produce complex sphingolipids. This approach is particularly useful for the synthesis of glycosphingolipids.

A chemoenzymatic strategy can be employed for the synthesis of psychosine, a key intermediate in the study of lysosomal storage disorders.[9]

Signaling Pathways of Short-Chain Sphingolipids

Short-chain ceramides like C6-ceramide are readily taken up by cells and can be metabolized through various pathways, influencing critical cellular processes. The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a central concept in sphingolipid signaling.[3]

De Novo Synthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[10]

Metabolism of Exogenous Short-Chain Ceramide

When cells are treated with a short-chain ceramide such as C6-ceramide, it can be metabolized to form long-chain ceramides via the sphingosine-recycling pathway.[2]

Experimental Workflows

The study of short-chain sphingolipids often involves their synthesis, purification, and subsequent application in cell-based assays. A typical workflow for the analysis of sphingolipids from biological samples is outlined below.[11]

Conclusion

The synthesis of short-chain sphingolipids is a dynamic field with continuous advancements in chemical, enzymatic, and chemoenzymatic methodologies. The protocols and data presented in this whitepaper provide a solid foundation for researchers to produce and utilize these powerful molecular probes. A thorough understanding of their synthesis and metabolism is critical for elucidating the complex roles of sphingolipids in cellular signaling and for the development of novel therapeutic strategies targeting sphingolipid pathways.

References

- 1. Yeast Sphingolipids: Recent developments in understanding biosynthesis, regulation, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the sphingosine-recycling pathway for ceramide generation by oxidative stress, and its role in controlling c-Myc/Max function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 4. Chemical synthesis of fluorescent glycero- and sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. WO1994026919A1 - Enzymatic synthesis of ceramides and hybrid ceramides - Google Patents [patents.google.com]

- 9. Glycosynthase mediated synthesis of psychosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-Hexanoylsphingosylphosphorylcholine in Lipid Rafts: A Technical Guide to Membrane Microdomain Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid rafts, dynamic microdomains of the plasma membrane enriched in sphingolipids and cholesterol, are critical platforms for cellular signaling. The modulation of these domains represents a key area of interest for therapeutic intervention. N-Hexanoylsphingosylphosphorylcholine (C6-SPM), a short-chain sphingomyelin analog, serves as a valuable tool for investigating the profound impact of sphingolipid metabolism on the structural integrity and signaling capacity of lipid rafts. This technical guide explores the core principles of C6-SPM's role in lipid raft dynamics, focusing on its conversion to C6-ceramide and the subsequent effects on membrane biophysics and signal transduction. We provide an in-depth overview of key experimental protocols, quantitative data on the effects of short-chain ceramides on protein localization, and visual diagrams of the associated signaling pathways to equip researchers with the knowledge to effectively study and target these critical membrane structures.

Introduction: Lipid Rafts and the Role of Sphingolipids

Biological membranes are not homogenous fluid structures but are instead compartmentalized into functional microdomains known as lipid rafts. These platforms are enriched in cholesterol and sphingolipids, which pack together to form a liquid-ordered (Lo) phase that is distinct from the surrounding liquid-disordered (Ld) bulk membrane.[1][2] This unique biophysical environment allows lipid rafts to concentrate or exclude specific proteins, thereby functioning as central hubs for a variety of cellular processes, including signal transduction, protein trafficking, and viral entry.[1][3]

Sphingolipids, particularly sphingomyelin (SM), are cornerstone components of lipid rafts.[4] The metabolism of sphingomyelin is a critical regulatory mechanism for raft-mediated signaling. A key enzymatic reaction in this process is the hydrolysis of sphingomyelin by sphingomyelinases (SMases) to produce ceramide.[3] Ceramide is not merely a structural lipid; it is a potent second messenger that can dramatically alter the biophysical properties of the membrane.[5][6] It has the ability to induce the coalescence of small, highly dynamic nanometer-sized rafts into larger, more stable, micron-sized signaling platforms.[1][7] This reorganization is essential for the amplification of signals, such as the clustering of death receptors like Fas (CD95) to initiate apoptosis.[7]

Due to the difficulty in delivering long-chain sphingolipids into cells, water-soluble, short-chain analogs like this compound (C6-SPM) and its metabolic product, C6-ceramide, are widely used as experimental tools.[8] It is important to note that exogenously supplied C6-SPM can be rapidly hydrolyzed by neutral sphingomyelinase at the plasma membrane to generate C6-ceramide.[9] Therefore, many of the observed cellular effects are attributable to the resulting ceramide.

C6-Ceramide Induced Reorganization of Lipid Rafts and Protein Recruitment

The generation of C6-ceramide within lipid rafts triggers a significant change in membrane organization. Unlike the endogenous long-chain ceramides, short-chain ceramides like C6-ceramide can destabilize the ordered packing of lipid rafts to some extent, yet they are potent inducers of receptor clustering and signaling.[8][10] This activity is central to their function in amplifying signaling cascades. One of the most well-studied examples is the Fas/CD95 signaling pathway, which is critical for programmed cell death.

Upon stimulation of the Fas receptor, acid sphingomyelinase (aSMase) is activated, leading to the production of ceramide within lipid rafts.[11] This accumulation of ceramide facilitates the aggregation of small rafts into larger platforms, which in turn trap and cluster Fas receptors.[7][11] This clustering is a prerequisite for the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC) and initiating the apoptotic cascade.[11] The use of C6-ceramide in experimental systems has been shown to mimic this effect, promoting Fas clustering and sensitizing cells to apoptosis.[11]

Quantitative Data Presentation

While direct quantitative data for protein recruitment specifically by this compound is limited due to its rapid conversion to C6-ceramide, studies using exogenous short-chain ceramides provide valuable insights. The following tables summarize the observed effects on ceramide generation and subsequent signaling events.

Table 1: Effect of Fas Stimulation on Ceramide Generation in Lipid Rafts Data derived from experiments on WR/Fas-SMS1 cells, which express membrane sphingomyelin.

| Cell Line | Treatment | Ceramide Content in Raft Fraction (pmol/10⁶ cells) | Percentage Change |

| WR/Fas-SMS1 | Control (No Stimulation) | 2,955 | - |

| WR/Fas-SMS1 | Fas Cross-linking (5 min) | 4,386 | +48.4%[11] |

Table 2: Effect of Short-Chain Ceramides on Calcium Release-Activated Calcium (CRAC) Channels Data from Jurkat T-lymphocytes, demonstrating the inhibitory effect of sphingolipids on a key signaling channel.

| Compound | Concentration | Inhibition of CRAC Current |

| C6-Ceramide | 10 µM | ~55%[10] |

Signaling Pathways Modulated by C6-Ceramide in Lipid Rafts

The formation of ceramide-rich platforms is a pivotal event that initiates or modulates multiple signaling pathways. The primary mechanism involves the spatial reorganization of receptors and downstream signaling molecules.

Fas-Mediated Apoptosis Pathway

The best-characterized pathway involves Fas receptor clustering. The generation of ceramide leads to the coalescence of lipid rafts, creating large platforms where Fas receptors aggregate. This multimerization is essential for efficient DISC formation and the activation of the caspase cascade, leading to apoptosis.

Caption: C6-Ceramide-induced clustering of Fas receptors in lipid rafts.

Experimental Protocols

Studying the effects of this compound requires robust methods for the isolation and analysis of lipid rafts. The resistance of these domains to solubilization by non-ionic detergents at low temperatures is the cornerstone of the most common biochemical isolation techniques.

Protocol 1: Detergent-Resistant Membrane (DRM) Isolation by Sucrose Density Gradient Ultracentrifugation

This protocol describes a standard method to isolate lipid rafts (DRMs) from cultured cells.

Materials:

-

Cultured cells (e.g., Jurkat, HeLa)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease and phosphatase inhibitors, ice-cold.

-

Sucrose Solutions (in TNE): 80% (w/v) and 5% (w/v), ice-cold.

-

Optiprep™ Density Gradient Medium can also be used for gradient formation.

-

Ultracentrifuge tubes (e.g., 12-14 mL)

-

Ultracentrifuge with a swinging bucket rotor (e.g., SW 41 Ti)

Procedure:

-

Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat with this compound or C6-ceramide at the desired concentration and time. Prepare a control (untreated) sample in parallel.

-

Cell Harvest and Lysis: Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation (500 x g, 5 min, 4°C). Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30-60 minutes, vortexing gently every 10 minutes.

-

Lysate Preparation: Homogenize the cell suspension by passing it through a 25-gauge needle 10 times.

-

Sucrose Gradient Preparation: In an ultracentrifuge tube, mix the 1 mL of cell lysate with 1 mL of 80% sucrose solution to create a 40% sucrose layer at the bottom.

-

Gradient Layering: Carefully overlay the 40% sucrose layer with 8 mL of 35% sucrose solution, followed by a final layer of 2 mL of 5% sucrose solution.

-

Ultracentrifugation: Place the tubes in the swinging bucket rotor and centrifuge at ~200,000 x g for 18-20 hours at 4°C.

-

Fraction Collection: After centrifugation, a faint opaque band should be visible at the 5%/35% interface. This band contains the lipid rafts. Carefully collect 1 mL fractions from the top of the gradient to the bottom.

-

Analysis: Analyze the protein content of each fraction by Western blotting using known lipid raft markers (e.g., Flotillin-1, Caveolin-1) and non-raft markers (e.g., Transferrin Receptor, Calnexin) to confirm successful isolation.[6] The protein of interest can then be probed to determine its localization within the gradient.

References

- 1. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Characterization of cholesterol-sphingomyelin domains and their dynamics in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in membrane biophysical properties induced by sphingomyelinase depend on the sphingolipid N-acyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of ceramide N-acyl chain and polar headgroup structure on the properties of ordered lipid domains (lipid rafts) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stimulation of CD95 (Fas) blocks T lymphocyte calcium channels through sphingomyelinase and sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sphingosine Increases the Permeability of Model and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

N-Hexanoylsphingosylphosphorylcholine: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Application of a Key Research Tool in Cellular Signaling

For researchers, scientists, and drug development professionals, N-Hexanoylsphingosylphosphorylcholine, commonly known as C6-ceramide, serves as a pivotal tool for investigating the complex roles of ceramides in cellular processes. As a cell-permeable, short-chain analog of endogenous ceramides, C6-ceramide effectively mimics the biological activities of its natural counterparts, offering a reliable method to study ceramide-mediated signaling pathways. Its increased water solubility makes it particularly amenable to in vitro studies. This technical guide provides a comprehensive overview of C6-ceramide's applications in research, with a focus on apoptosis, cell cycle arrest, and inflammation.

Core Applications and Biological Activity

This compound is extensively utilized to probe the intricate signaling networks that govern fundamental cellular responses. Its primary applications lie in the induction of apoptosis, the instigation of cell cycle arrest, and the modulation of inflammatory pathways. By introducing C6-ceramide to cell cultures, researchers can simulate the accumulation of endogenous ceramides that occurs in response to various cellular stresses, thereby elucidating the downstream molecular events.

Quantitative Data on C6-Ceramide Efficacy

The effective concentration of C6-ceramide varies depending on the cell type and the biological process under investigation. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |

| K562 | Chronic Myelogenous Leukemia | 27.9 | Not Specified |

| C6 Glioma | Glioblastoma | Not Specified (>90% cell death) | Short-term |

| A549 | Lung Adenocarcinoma | Not Specified (IC50 determined) | 24 |

| Cutaneous T Cell Lymphoma (CTCL) lines | Cutaneous T Cell Lymphoma | Significant reduction in viability at 25 µM | 24 |

| Bel7402 | Hepatocarcinoma | Not Specified (significant inhibition at 5-60 µM) | 24 |

Table 2: Effective Concentrations of this compound for Inducing Apoptosis and Cell Cycle Arrest

| Cell Line | Process Investigated | Effective Concentration (µM) | Treatment Duration (hours) | Observed Effect |

| K562 | Apoptosis | 25 | 24, 48, 72 | Increased sub-G1 population[1] |

| K562 | Apoptosis | 50 | 72 | Positive Annexin V staining[1] |

| C6 Glioma | Apoptosis | IC50 concentration | Not Specified | Nuclear condensation and fragmentation[2] |

| HaCaT | Cell Viability | 25 | 24 | 37.5% reduction in viability[3] |

| Primary Human Keratinocytes | Cell Viability | 25 | 24 | 28.8% reduction in viability[3] |

| Bel7402 | Cell Cycle Arrest | 5, 15, 30, 60 | 24 | G1 phase arrest (36.8% to 76.2% of cells)[4] |

| HN9.10e | Cell Viability | 13 | 48 | Immediate increase in cell viability |

| 8305C | Cell Motility | 10 | 3 | Significant reduction in migratory cells[5] |

Signaling Pathways Modulated by this compound

C6-ceramide influences a multitude of signaling cascades to exert its biological effects. The following diagrams illustrate its role in key cellular pathways.

Detailed Experimental Protocols

The following section provides standardized protocols for key experiments utilizing this compound.

Cell Culture and C6-Ceramide Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Adherence and Growth: Allow cells to adhere and grow for 24-48 hours, or until they reach the desired confluency (typically 60-80%).

-

Stock Solution Preparation: Prepare a stock solution of C6-ceramide in a suitable solvent such as DMSO or ethanol.

-

Working Solution Preparation: Dilute the C6-ceramide stock solution to the desired final concentration in pre-warmed complete culture medium. It is crucial to vortex the solution thoroughly to ensure proper dispersion.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing C6-ceramide.

-

Incubation: Incubate the cells for the experimentally determined time period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, harvest the cells for subsequent analysis.

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: After treatment with C6-ceramide, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Harvesting: Collect cells as described in the apoptosis assay protocol.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C.

-

Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blotting for Ceramide-Related Signaling Proteins

This protocol allows for the detection of specific proteins involved in C6-ceramide-induced signaling pathways.

-

Cell Lysis: After C6-ceramide treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system.

NF-κB Translocation Assay (Immunofluorescence)

This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Culture: Grow cells on sterile coverslips in a multi-well plate.

-

Treatment: Treat the cells with C6-ceramide for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

Cytokine Production Measurement (ELISA)

This protocol quantifies the secretion of specific cytokines into the cell culture medium.

-

Sample Collection: After C6-ceramide treatment, collect the cell culture supernatant.

-

ELISA Procedure: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Conclusion

This compound (C6-ceramide) is an invaluable research tool for dissecting the multifaceted roles of ceramides in cellular signaling. Its utility in inducing apoptosis and cell cycle arrest in cancer cells, as well as modulating inflammatory responses, provides a robust platform for mechanistic studies and preclinical drug development. The standardized protocols and quantitative data presented in this guide are intended to facilitate the effective use of C6-ceramide in advancing our understanding of ceramide biology and its implications in health and disease.

References

- 1. Macrophage-specific de Novo Synthesis of Ceramide Is Dispensable for Inflammasome-driven Inflammation and Insulin Resistance in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C6 ceramide dramatically increases vincristine sensitivity both in vivo and in vitro, involving AMP-activated protein kinase-p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Fate of N-Hexanoylsphingosylphosphorylcholine: A Technical Guide to its Metabolism and Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoylsphingosylphosphorylcholine (C6-SM) is a short-chain synthetic analog of sphingomyelin, a crucial component of eukaryotic cell membranes. Its shorter acyl chain allows for easier delivery to cells and facilitates the study of sphingomyelin metabolism and its downstream signaling effects. Understanding the intricate pathways by which C6-SM is processed within the cell is paramount for elucidating the roles of sphingolipids in cellular processes ranging from proliferation and differentiation to apoptosis. This technical guide provides a comprehensive overview of the metabolism of C6-SM, detailing the enzymatic processes, resultant metabolites, and the key signaling cascades it influences. The guide includes structured quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to serve as a valuable resource for researchers in the field of sphingolipid biology and drug development.

Core Metabolism of this compound

The metabolism of this compound primarily begins with the hydrolytic cleavage of its phosphocholine headgroup, a reaction catalyzed by sphingomyelinases (SMases). This enzymatic action yields N-hexanoylsphingosine, more commonly known as C6-ceramide, and phosphorylcholine. C6-ceramide is a bioactive lipid that serves as a central hub for further metabolic conversions and as a second messenger in various signaling pathways.

There are several types of sphingomyelinases, distinguished by their optimal pH and subcellular location. Acid sphingomyelinases (aSMases) are predominantly found in lysosomes, while neutral sphingomyelinases (nSMases) are located in various cellular compartments, including the plasma membrane, Golgi apparatus, and endoplasmic reticulum.[1] The activity of these enzymes on C6-SM is a critical determinant of the rate and location of C6-ceramide generation.

Once formed, C6-ceramide can undergo several metabolic fates:

-

Deacylation: Ceramidases can hydrolyze the amide bond of C6-ceramide to release sphingosine and a hexanoic acid molecule. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), another potent signaling lipid.

-

Glycosylation: In the Golgi apparatus, C6-ceramide can be glycosylated by glucosylceramide synthase or galactosylceramide synthase to form C6-glucosylceramide or C6-galactosylceramide, respectively. These can be further elongated to form more complex glycosphingolipids.

-

Phosphorylation: Ceramide kinases can phosphorylate C6-ceramide at the 1-hydroxyl position to generate C6-ceramide-1-phosphate.

-

Re-acylation/Elongation: While less common for short-chain ceramides, there is evidence that they can be incorporated into pathways leading to the formation of long-chain ceramides.[2]

The balance between these metabolic pathways is tightly regulated and determines the cellular concentration of various bioactive sphingolipids, thereby influencing cell fate.

Metabolic Pathway of this compound

Quantitative Analysis of C6-NBD-Sphingomyelin Metabolism

| Time (minutes) | C6-NBD-SM Remaining (%) | C6-NBD-Ceramide Produced (%) |

| 0 | 100 | 0 |

| 15 | 65 | 35 |

| 30 | 45 | 55 |

| 60 | 25 | 75 |

Note: Data is illustrative and based on findings from studies on fluorescently labeled sphingomyelin analogs. The exact kinetics can vary depending on the cell type, experimental conditions, and the specific sphingomyelinase involved.

Signaling Pathways Influenced by this compound Metabolism

The generation of C6-ceramide from C6-SM is a critical event that initiates a cascade of downstream signaling events. C6-ceramide has been implicated in the regulation of several key cellular processes, most notably apoptosis and the modulation of protein kinase signaling.

Ceramide-Mediated Apoptosis

Exogenously added C6-ceramide has been shown to induce apoptosis in various cell lines.[4] One of the key pathways involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade. C6-ceramide can lead to the activation of Caspase-8, an initiator caspase in the extrinsic apoptosis pathway. Activated Caspase-8 can then cleave and activate downstream effector caspases, such as Caspase-3, leading to the execution of apoptosis. Furthermore, C6-ceramide-induced JNK activation can lead to the phosphorylation and subsequent degradation of the anti-apoptotic protein Mcl-1, further promoting cell death.[4]

C6-Ceramide Induced Apoptosis Pathway

Regulation of Protein Kinase C (PKC) and Akt Signaling

C6-ceramide can also modulate cell survival and proliferation pathways, often by antagonizing pro-survival signals. One important target is the serine/threonine kinase Akt (also known as Protein Kinase B). C6-ceramide has been shown to inhibit the phosphorylation and activation of Akt. This inhibition is mediated, at least in part, through the activation of Protein Kinase C zeta (PKCζ). Activated PKCζ can directly interact with and inhibit Akt.

Furthermore, C6-ceramide can influence the mTORC1/S6K signaling pathway, which is a key regulator of cell growth and proliferation. By activating this pathway, C6-ceramide can lead to the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) on inhibitory serine residues, which in turn dampens the upstream signaling that leads to Akt activation.

C6-Ceramide Regulation of Akt Signaling

Experimental Protocols

In Vitro Sphingomyelinase Assay using C6-Sphingomyelin

This protocol describes a method to measure the activity of sphingomyelinase (both acidic and neutral) using C6-SM as a substrate. The production of C6-ceramide or phosphorylcholine is quantified.

Materials:

-

This compound (C6-SM)

-

Purified or recombinant sphingomyelinase (acid or neutral) or cell lysate

-

Assay Buffer (for aSMase: 50 mM sodium acetate, pH 5.0, 0.1% Triton X-100; for nSMase: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% Triton X-100)

-

Enzyme-coupled colorimetric or fluorometric detection kit for choline (e.g., Amplex Red Choline/Acetylcholine Assay Kit)

-

Microplate reader

Procedure:

-

Prepare a stock solution of C6-SM in an appropriate solvent (e.g., ethanol) and then dilute it in the assay buffer to the desired final concentration (e.g., 100 µM).

-

In a 96-well plate, add 50 µL of the C6-SM substrate solution to each well.

-

Add 20 µL of the enzyme solution (purified enzyme or cell lysate) to the wells to initiate the reaction. For a negative control, add buffer without the enzyme.

-

Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution or by heat inactivation, as recommended by the detection kit manufacturer.

-

Quantify the amount of phosphorylcholine produced using an enzyme-coupled assay. This typically involves the conversion of choline to a detectable product by choline oxidase and a subsequent reaction.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the sphingomyelinase activity based on a standard curve generated with known concentrations of choline.

Analysis of C6-Sphingomyelin Metabolism by HPLC-Mass Spectrometry

This protocol outlines a method for the quantitative analysis of C6-SM and its metabolites (e.g., C6-ceramide) in cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells treated with C6-SM

-

Lipid extraction solvents (e.g., chloroform, methanol, water)

-

Internal standards (e.g., C17-sphingomyelin, C17-ceramide)

-

HPLC system with a C18 reverse-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with a known concentration of C6-SM for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Lipid Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Scrape the cells into a glass tube and add a mixture of chloroform:methanol (1:2, v/v) containing the internal standards.

-

Vortex the mixture thoroughly.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject an aliquot of the sample onto the HPLC-MS/MS system.

-

Separate the lipids using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

-

Detect and quantify C6-SM, C6-ceramide, and the internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each lipid should be used.

-

-

Data Analysis:

-

Generate standard curves for C6-SM and C6-ceramide using known concentrations of the pure compounds.

-

Quantify the amount of each lipid in the cell extracts by normalizing the peak areas to the corresponding internal standard and using the standard curves.

-

Experimental Workflow for LC-MS/MS Analysis

Conclusion

This compound serves as an invaluable tool for investigating the complex world of sphingolipid metabolism and signaling. Its conversion to C6-ceramide by sphingomyelinases unleashes a potent bioactive lipid that can orchestrate a variety of cellular responses, from apoptosis to the modulation of critical protein kinase cascades. The methodologies and data presented in this technical guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the multifaceted roles of sphingolipids in health and disease, ultimately paving the way for the development of novel therapeutic strategies targeting these pathways.

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Plasma Membrane Sphingomyelin Hydrolysis Increases Hippocampal Neuron Excitability by a Sphingosine-1-Phosphate Mediated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

role of N-Hexanoylsphingosylphosphorylcholine in apoptosis

An In-depth Technical Guide on the Role of N-Hexanoylsphingosylphosphorylcholine in Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a synthetic, short-chain analogue of sphingomyelin, is a crucial tool in the study of programmed cell death, or apoptosis. As a cell-permeable compound, it serves as a precursor to N-hexanoylsphingosine (C6-ceramide), a bioactive lipid second messenger that plays a pivotal role in initiating and executing apoptotic signaling cascades.[1][2] The dysregulation of ceramide metabolism is implicated in the evasion of apoptosis by cancer cells, making the targeted delivery and generation of short-chain ceramides a promising therapeutic strategy.[3]

This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound, primarily through its conversion to C6-ceramide, induces apoptosis. It details the core signaling pathways, presents quantitative data from key studies, outlines experimental protocols for investigation, and visualizes complex interactions through signaling and workflow diagrams.

Core Mechanisms of Action

Exogenously administered this compound is readily metabolized within the cell, leading to an accumulation of its active form, C6-ceramide. This accumulation acts as a critical stress signal that converges on multiple pro-apoptotic pathways. The central role of ceramide is to act as a lipid second messenger that can directly influence mitochondrial integrity and activate a cascade of proteins responsible for dismantling the cell.[1][4] The pro-apoptotic effects of ceramide are multifaceted, involving the modulation of key protein kinases, phosphatases, and the Bcl-2 family of proteins that govern mitochondrial-mediated apoptosis.[2][4]

Signaling Pathways in Ceramide-Induced Apoptosis

The elevation of intracellular C6-ceramide levels triggers apoptosis primarily through the intrinsic (mitochondrial) pathway, with significant crosstalk with the extrinsic (death receptor) and lysosomal pathways.

The Intrinsic (Mitochondrial) Pathway

The mitochondrion is a central integrator of apoptotic signals, and C6-ceramide directly targets this organelle to initiate cell death.[1]

-

Bcl-2 Family Regulation: The process is tightly controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5][6] Ceramide accumulation shifts this balance in favor of apoptosis by promoting the translocation of Bax from the cytosol to the mitochondrial outer membrane.[7][8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Bax oligomerizes at the mitochondrial membrane, forming pores that lead to MOMP.[6][9] This is considered the "point of no return" in the apoptotic process.[10]

-

Release of Apoptogenic Factors: MOMP results in the release of proteins from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c and Smac/DIABLO.[11][12]

-

Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to the Apoptotic protease-activating factor-1 (Apaf-1), triggering the assembly of a large protein complex called the apoptosome.[11][13] The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[14] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7.[14][15]

-

Execution Phase: Caspase-3 and -7 are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis like DNA fragmentation and membrane blebbing.[16]

Caption: Intrinsic apoptotic pathway initiated by C6-Ceramide.

Crosstalk with the Extrinsic and Other Pathways

While the intrinsic pathway is primary, ceramide is also implicated in other apoptotic signaling routes.

-

Extrinsic Pathway: Ceramide generation can be a downstream event following the activation of death receptors like TNF-α.[1] In some contexts, ceramide can enhance death receptor signaling, leading to the activation of the initiator caspase-8.[1][3] Activated caspase-8 can then directly activate caspase-3 or cleave the BH3-only protein Bid into tBid, which then translocates to the mitochondria to activate the intrinsic pathway, representing a key point of crosstalk.[15]

-

Protein Phosphatase Activation: Ceramide is a known activator of protein phosphatases like PP1 and PP2a.[17] These phosphatases can dephosphorylate and inactivate anti-apoptotic proteins (e.g., Akt) or activate pro-apoptotic factors, thereby sensitizing the cell to death stimuli.[2]

-

Lysosomal Pathway: In response to stimuli like TNF-α, ceramide generated by lysosomal acid sphingomyelinase can activate the protease cathepsin D, which contributes to downstream apoptotic events, including Bid truncation and mitochondrial dysfunction.[1]

Caption: Crosstalk between extrinsic and intrinsic pathways.

Quantitative Data Presentation

The cytotoxic and pro-apoptotic effects of C6-ceramide have been quantified in numerous studies across various cancer cell lines.

Table 1: Cytotoxicity of C6-Ceramide in Various Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect on Cell Viability | Citation(s) |

| MyLa, HuT78 | Cutaneous T Cell Lymphoma | 1 - 100 | 24 | Dose-dependent decrease | [18] |

| K562 | Chronic Myeloid Leukemia | 27.90 (EC50) | Not specified | 50% reduction | [3] |

| HCT116 | Colon Carcinoma | 50 | 24 | Significant cell death | [16] |

| HN9.10e | Embryonic Hippocampal | 0.1, 13 | 48 | No significant apoptosis | [19] |

| C6 | Glioblastoma | IC50 | Not specified | >90% cell death | [3] |

Table 2: Induction of Apoptosis by C6-Ceramide

| Cell Line | Treatment | Assay | Result | Citation(s) |

| K562 | 25 µM C6-Ceramide for 24-72h | Flow Cytometry (Sub-G1) | Significant increase in apoptotic cells | [3] |

| HCT116 | 50 µM C6-Ceramide for 4-24h | Flow Cytometry (Annexin V/PI) | Time-dependent increase in apoptosis & necrosis | [16] |

| HeLa | C16:0 Ceramide (TCL) | Bax-GFP Translocation | 95% of cells showed Bax at mitochondria | [7] |

Experimental Protocols

Investigating the involves a range of standard molecular and cell biology techniques.

Quantification of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]

Principle:

-

Annexin V: Binds with high affinity to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Treatment: Seed cells (e.g., HCT116) and treat with desired concentrations of C6-ceramide (e.g., 50 µM) for various time points (e.g., 4, 7, 16, 24 hours).[16] Include an untreated control.

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 10 minutes.

-

Washing: Wash cells twice with cold Phosphate-Buffered Saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry immediately. Four populations can be distinguished: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[20]

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blotting for Caspase Activation and PARP Cleavage

This technique is used to detect the proteolytic cleavage of key apoptotic proteins, which indicates their activation or inactivation.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect proteins of interest, such as cleaved caspase-3 and cleaved PARP.

Protocol:

-

Cell Lysis: After treatment with C6-ceramide, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3, total caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of cleaved forms of caspase-3 and PARP confirms apoptotic activity.[16]

Conclusion and Future Directions

This compound, acting via its metabolic product C6-ceramide, is a potent and reliable inducer of apoptosis across a wide range of cancer cell types. Its mechanism of action is centered on the activation of the intrinsic mitochondrial pathway, driven by the modulation of Bcl-2 family proteins and leading to the activation of the caspase cascade.[1][3] The extensive research on its pro-apoptotic functions underscores its potential as a template for the development of novel anti-cancer therapeutics.[18][22]

Future research should focus on elucidating the cell-type-specific responses to C6-ceramide to better understand resistance mechanisms. Furthermore, exploring the efficacy of this compound in combination with conventional chemotherapeutic agents or radiation could pave the way for more effective cancer treatment strategies. The development of advanced delivery systems, such as lipid nanoparticles, may also enhance the therapeutic index of ceramide-based drugs in a clinical setting.

References

- 1. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The secrets of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiolipin and phosphatidylglycerol are not required for the in vivo action of Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials [mdpi.com]

- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. excli.de [excli.de]

- 14. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. orbi.uliege.be [orbi.uliege.be]

- 17. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Impact of N-Hexanoylsphingosylphosphorylcholine on Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexanoylsphingosylphosphorylcholine (C6-SM) is a short-chain sphingomyelin analog that plays a crucial role in understanding the biophysical properties of cell membranes. Its unique structure, with a truncated acyl chain, significantly influences membrane fluidity, a parameter critical for numerous cellular processes, including signal transduction, membrane trafficking, and the function of membrane-associated proteins. This technical guide provides an in-depth analysis of the effects of C6-SM on membrane fluidity, presenting quantitative data from fluorescence spectroscopy, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development who are investigating the intricate relationship between lipid composition and membrane dynamics.

Introduction to this compound and Membrane Fluidity

Biological membranes are not static structures; they are dynamic, fluid mosaics of lipids and proteins. Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a fundamental property that governs the lateral diffusion of membrane components and influences a host of cellular functions. The composition of the lipid bilayer, particularly the nature of the constituent phospholipid species, is a primary determinant of membrane fluidity.